An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-L-Gulopyranose
An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-Gulopyranose, a rare L-series aldohexose, holds significant interest in carbohydrate chemistry and drug development due to its unique stereochemical arrangement. As an epimer and enantiomer of more common sugars, its distinct structural features influence its biological activity and potential applications as a building block in complex carbohydrate synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of alpha-L-gulopyranose, supported by experimental data and visualization tools.
Core Structural Features
alpha-L-Gulopyranose is a monosaccharide with the chemical formula C₆H₁₂O₆.[1][2] Its systematic IUPAC name is (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. It exists as a six-membered pyranose ring, formed by the intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group at C5.
Being an L-sugar, the stereochemistry at C5 is 'S', which dictates the overall L-configuration of the molecule.[3][4] This is in contrast to the more common D-sugars where the C5 stereocenter is 'R'.[3][4] alpha-L-Gulopyranose is the enantiomer of alpha-D-gulopyranose, meaning they are non-superimposable mirror images of each other.[5] Consequently, their physical properties, such as optical rotation, will have equal magnitude but opposite signs.
Stereochemistry and Conformational Analysis
The stereochemistry of alpha-L-gulopyranose is defined by the specific spatial arrangement of its hydroxyl groups. It is the C3 and C4 epimer of L-galactose and the C4 epimer of L-glucose. The chair conformation is the most stable arrangement for the pyranose ring, minimizing steric strain.
In its most stable chair conformation (⁴C₁), the substituents on the ring carbons of alpha-L-gulopyranose adopt the following orientations:
-
C1 (anomeric carbon): The alpha-hydroxyl group is in the axial position.
-
C2: The hydroxyl group is in the equatorial position.
-
C3: The hydroxyl group is in the axial position.
-
C4: The hydroxyl group is in the axial position.
-
C5: The CH₂OH group is in the equatorial position.
This arrangement of multiple axial hydroxyl groups on the same face of the ring contributes to its distinct chemical properties and biological interactions.
Physicochemical Data
The following tables summarize the available quantitative data for L-gulose and its related compounds. It is important to note that specific experimental data for pure crystalline alpha-L-gulopyranose is scarce in the literature. Data for L-glucose, its C4 epimer, and D-gulose, its enantiomer, are provided for comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Melting Point | 153-156 °C (for L-glucose) | [1][6] |
| Calculated XLogP3 | -3.37880 | [2] |
| Compound | Anomer | Specific Rotation (°) | Conditions | Source |
| L-Glucose | Mixture | -52.0 | c=10, H₂O, NH₃, 20°C | [7] |
| alpha-L-Glucose | alpha | -112.2 | Inferred from D-glucose (B1605176) | |
| alpha-D-Glucose | alpha | +112.2 |
| Carbon | alpha-D-Gulopyranose Chemical Shift (ppm) | Inferred alpha-L-Gulopyranose Chemical Shift (ppm) | beta-D-Gulopyranose Chemical Shift (ppm) | Inferred beta-L-Gulopyranose Chemical Shift (ppm) |
| C1 | 94.4 | 94.4 | 95.4 | 95.4 |
| C2 | 66.3 | 66.3 | 70.7 | 70.7 |
| C3 | 72.4 | 72.4 | 72.8 | 72.8 |
| C4 | 71.0 | 71.0 | 71.0 | 71.0 |
| C5 | 68.0 | 68.0 | 75.3 | 75.3 |
| C6 | 62.5 | 62.5 | 62.6 | 62.6 |
Note: The 13C NMR chemical shifts for L-gulose are identical to those of D-gulose as they are enantiomers.[8]
Experimental Protocols
Synthesis of L-Gulose from D-Glucose (Illustrative)
L-gulose is not naturally abundant and is typically synthesized from more common sugars like D-glucose. The following is a generalized workflow based on established synthetic strategies which often involve stereochemical inversions.
A detailed experimental protocol for a similar transformation can be found in the work of BeMiller and coworkers, which involves the preparation of L-gulose from D-glucose through a series of protection, oxidation, and reduction steps with stereochemical control.
Characterization Protocols
Objective: To confirm the structure and stereochemistry of alpha-L-gulopyranose.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified L-gulose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample to remove exchangeable protons.
-
Redissolve the sample in 0.5 mL of high-purity D₂O for analysis.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric proton (H1) of the alpha anomer is expected to appear as a doublet with a small coupling constant (typically 3-4 Hz for an axial-equatorial relationship with H2).
-
Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles and thus the relative stereochemistry and chair conformation of the pyranose ring.[9][10]
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
The chemical shifts of the six carbon atoms will be characteristic of the gulo-configuration. The anomeric carbon (C1) of the alpha anomer will typically resonate at a distinct chemical shift compared to the beta anomer.[8]
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton connectivities within the spin system.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.
-
These 2D experiments are crucial for the unambiguous assignment of all proton and carbon signals.[11]
Objective: To determine the specific rotation of alpha-L-gulopyranose.
Procedure:
-
Prepare a solution of known concentration (e.g., 1 g/100 mL) of the purified sugar in a suitable solvent (typically water).
-
Use a polarimeter to measure the observed rotation of the solution in a cell of a known path length at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
For L-sugars, a negative value for the specific rotation is generally expected.[12]
Signaling Pathways and Logical Relationships
The stereochemical relationships between L-gulose and other L-aldohexoses can be visualized as a network of epimeric transformations.
Conclusion
alpha-L-Gulopyranose presents a unique stereochemical profile that distinguishes it from more common monosaccharides. A thorough understanding of its structure, conformational preferences, and physicochemical properties is essential for its application in synthetic carbohydrate chemistry and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational resource for researchers working with this and other rare sugars. Further experimental investigation is warranted to fully elucidate the complete set of physicochemical parameters for crystalline alpha-L-gulopyranose.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eightfoldlearning.com [eightfoldlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. L-GLUCOSE | 921-60-8 [chemicalbook.com]
- 7. Thermo Scientific Chemicals L(-)-Glucose, 98% | Fisher Scientific [fishersci.ca]
- 8. omicronbio.com [omicronbio.com]
- 9. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]
